molecular formula C7H13NO3 B15311472 methyl (2S,6S)-6-methylmorpholine-2-carboxylate

methyl (2S,6S)-6-methylmorpholine-2-carboxylate

Cat. No.: B15311472
M. Wt: 159.18 g/mol
InChI Key: HRHYRCUGGGPZNL-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,6S)-6-methylmorpholine-2-carboxylate is a chiral morpholine derivative characterized by a six-membered morpholine ring with a methyl ester group at position 2 and a methyl substituent at position 4. Its stereochemistry is defined by the (2S,6S) configuration, which significantly influences its chemical reactivity, biological activity, and pharmacokinetic properties. This compound is commonly utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological and metabolic pathways . Its hydrochloride salt form is commercially available with high purity (≥99%) and meets stringent regulatory standards, including FDA compliance .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (2S,6S)-6-methylmorpholine-2-carboxylate

InChI

InChI=1S/C7H13NO3/c1-5-3-8-4-6(11-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

HRHYRCUGGGPZNL-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1CNC[C@H](O1)C(=O)OC

Canonical SMILES

CC1CNCC(O1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,6S)-6-methylmorpholine-2-carboxylate typically involves the reaction of morpholine derivatives with appropriate reagents under controlled conditions. One common method involves the use of methyl chloroformate as a reagent to introduce the methyl ester group. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production typically involves the use of high-purity reagents and solvents, as well as advanced purification techniques such as distillation and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,6S)-6-methylmorpholine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and are carried out in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl (2S,6S)-6-methylmorpholine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It may also be used as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may have applications in drug development for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. It may also serve as a precursor for the synthesis of polymers and other industrial products.

Mechanism of Action

The mechanism by which methyl (2S,6S)-6-methylmorpholine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific biological context and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Structural and Stereochemical Analogues

Table 1: Key Structural Analogues and Their Properties

Compound Name Structure/Substituents Stereochemistry Key Properties/Applications References
Methyl (2S,6S)-6-methylmorpholine-2-carboxylate Morpholine ring with methyl ester (C2) and methyl (C6) (2S,6S) Pharmaceutical intermediate; high enantiopurity
Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate Ethyl ester (C2), methyl (C6) (2S,6R) Stereoisomer with altered pharmacokinetics
(2S,6S)-2,6-Dimethylmorpholine Morpholine ring with methyl groups (C2, C6) (2S,6S) Lacks carboxylate group; used in catalysis
Methyl (2R,4R,5S,6R)-6-(diphenoxyphosphoryloxymethyl)oxane-2-carboxylate Oxane ring with phosphoryl and ester groups (2R,4R,5S,6R) High molecular weight (468.4 g/mol); used in glycosylation studies
Functional Group Variations
  • Ester vs. Amide Derivatives: this compound differs from compounds like 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (), which features a carboxamide group. The ester group in the target compound enhances hydrolytic stability compared to amides, making it more suitable for prolonged biological activity .
  • Substituent Effects : The methyl group at C6 in the target compound reduces steric hindrance compared to bulkier substituents (e.g., benzyl or phenyl groups in and ), improving its solubility in polar solvents .
Pharmacokinetic and Metabolic Profiles
  • Brain Penetration: Unlike (2S,6S)-hydroxynorketamine (a ketamine metabolite), this compound lacks hydroxyl groups, which may limit its blood-brain barrier permeability. However, its morpholine ring enhances metabolic stability compared to linear amines .
  • Enantiomeric Selectivity : The (2S,6S) configuration confers distinct metabolic pathways compared to its (2R,6R) or (2S,6R) isomers. For example, Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate (CAS 87439-10-9) shows differing clearance rates due to stereospecific enzyme interactions .

Q & A

Q. What are the key considerations for synthesizing methyl (2S,6S)-6-methylmorpholine-2-carboxylate with high enantiomeric purity?

Synthesis of chiral morpholine derivatives requires precise control of stereochemistry. For this compound, methods such as asymmetric catalysis or chiral auxiliary-mediated reactions are critical. Evidence from similar morpholine compounds (e.g., (2S,6S)-2,6-dimethylmorpholine) highlights the importance of using enantiomerically pure starting materials and optimizing reaction conditions (temperature, solvent polarity, and catalyst loading) to minimize racemization . Post-synthesis purification via recrystallization or chiral chromatography is often necessary to achieve >99% enantiomeric excess .

Q. How can researchers confirm the stereochemical configuration of this compound?

Advanced analytical techniques are required:

  • X-ray crystallography : Provides definitive proof of absolute configuration by resolving the spatial arrangement of atoms in crystalline samples .
  • Chiral NMR analysis : Use of chiral shift reagents (e.g., europium tris complexes) or derivatization with chiral agents to distinguish enantiomers via splitting of proton signals .
  • Optical rotation and circular dichroism (CD) : Compare experimental optical rotation values and CD spectra with literature data for stereoisomers .

Q. What are the primary applications of this compound in medicinal chemistry research?

This compound serves as a chiral building block for:

  • Peptidomimetic design : Its morpholine scaffold mimics peptide bonds, enhancing metabolic stability in protease inhibitors .
  • Ligand synthesis : Functionalization at the carboxylate group enables coupling with pharmacophores for target-specific interactions (e.g., kinase inhibitors) .
  • Prodrug development : The methyl ester can be hydrolyzed in vivo to release active carboxylic acid derivatives .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2S,6S vs. 2R,6R) impact the biological activity of methyl morpholine carboxylates?

Stereochemistry critically influences binding affinity and selectivity. For example:

  • Receptor docking studies : (2S,6S) enantiomers may exhibit higher affinity for chiral binding pockets due to optimal spatial alignment of functional groups, as seen in analogous morpholine derivatives .
  • Enzymatic hydrolysis rates : The (2S,6S) configuration may resist esterase-mediated cleavage compared to diastereomers, prolonging half-life in biological systems .
  • In vivo pharmacokinetics : Contrasting bioavailability and tissue distribution profiles between enantiomers have been documented in preclinical models .

Q. What methodological strategies resolve contradictions in reported biological activity data for methyl morpholine carboxylates?

Discrepancies often arise from impurities or incomplete stereochemical characterization. To address this:

  • Rigorous purity assessment : Use HPLC-MS or capillary electrophoresis to confirm >98% chemical and enantiomeric purity .
  • Standardized bioassays : Replicate studies under controlled conditions (e.g., cell line authentication, consistent compound concentrations) .
  • Computational modeling : Predict structure-activity relationships (SAR) to identify critical stereochemical determinants of activity .

Q. How can researchers optimize reaction yields for derivatives of this compound?

Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in carboxylate coupling reactions .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts improve efficiency in stereoselective transformations .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates .

Q. What analytical techniques are essential for characterizing degradation products or impurities in this compound?

  • LC-HRMS : Identifies trace impurities (e.g., hydrolyzed carboxylic acid, epimerized byproducts) with ppm-level sensitivity .
  • Stability studies : Accelerated degradation under stress conditions (heat, humidity, pH extremes) followed by NMR or FTIR to track structural changes .
  • Mass spectrometry imaging (MSI) : Maps spatial distribution of degradation products in solid-state formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.